molecular formula C23H20N4O6S2 B2763631 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 922616-92-0

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2763631
CAS No.: 922616-92-0
M. Wt: 512.56
InChI Key: ADGVRTZETMQRHV-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and a benzamide moiety at position 4 modified with a methyl(phenyl)sulfamoyl group.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S2/c1-27(18-8-4-3-5-9-18)35(31,32)19-13-11-16(12-14-19)21(28)24-23-26-25-22(33-23)17-7-6-10-20(15-17)34(2,29)30/h3-15H,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGVRTZETMQRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Coupling of the oxadiazole and sulfonamide moieties: This can be done through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its sulfonamide moiety, the compound may exhibit antibacterial or antifungal properties.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Agriculture: It can be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide depends on its application:

    Biological Activity: The compound may inhibit specific enzymes or receptors, leading to antimicrobial or therapeutic effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria.

    Catalytic Activity: As a ligand, the compound can coordinate to metal centers, facilitating various catalytic transformations.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Oxadiazole Substituent (Position 5) Benzamide Substituent (Position 4) Biological Activity Source (Evidence ID)
Target Compound : N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 3-(methanesulfonyl)phenyl methyl(phenyl)sulfamoyl Not explicitly reported (inferred antifungal) N/A
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide 4-methoxyphenylmethyl benzyl(methyl)sulfamoyl Antifungal (C. albicans)
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide furan-2-yl cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans)
4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-methoxyphenyl dipropylsulfamoyl Unknown (structural analog)
4-[bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide 2-(methylsulfanyl)phenyl bis(2-cyanoethyl)sulfamoyl Not reported (chemically characterized)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-chlorophenylmethylsulfanyl (thiadiazole) dimethylsulfamoyl Unknown (structural analog)

Key Findings from Comparative Analysis

Substituent Effects on Antifungal Activity
  • LMM5 and LMM11 : Both exhibit antifungal activity against Candida albicans. LMM5’s 4-methoxyphenylmethyl group (electron-donating) contrasts with the target compound’s 3-methanesulfonylphenyl (electron-withdrawing), which may enhance binding to thioredoxin reductase (Trr1) .
  • Benzyl(methyl)sulfamoyl (LMM5): Increased hydrophobicity may improve membrane penetration. Cyclohexyl(ethyl)sulfamoyl (LMM11): Bulky substituents may hinder enzyme binding but enhance metabolic stability .
Role of Heterocyclic Cores
  • 1,3,4-Oxadiazole vs.
Methanesulfonyl vs. Methoxy Groups
  • The 3-methanesulfonylphenyl group in the target compound provides stronger electron-withdrawing effects compared to LMM5’s 4-methoxyphenylmethyl. This may enhance interactions with Trr1’s active site, as sulfonyl groups often participate in hydrogen bonding .
Sulfamoyl Modifications
  • Dipropylsulfamoyl () and bis(2-cyanoethyl)sulfamoyl () substituents introduce steric bulk or polarity, which may reduce bioavailability compared to the target compound’s methyl(phenyl)sulfamoyl group .

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H14N4O6S
  • Molecular Weight : 414.4 g/mol
  • CAS Number : 886921-82-0

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its structure, which includes an oxadiazole moiety and a sulfonamide group. Its notable activities include:

  • Antibacterial Activity :
    • The compound has shown significant antibacterial effects against multidrug-resistant strains such as MRSA and VRSA. It operates by targeting bacterial division proteins like FtsZ, which are crucial for cell division .
    • A comparative study indicated that it outperforms conventional antibiotics like ciprofloxacin and linezolid in efficacy against certain gram-positive bacteria .
  • Anti-inflammatory Properties :
    • This compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition plays a vital role in reducing inflammation and associated pain.
  • Antioxidant Activity :
    • Preliminary assays have demonstrated the compound's ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • FtsZ Targeting : The compound disrupts bacterial cell division by binding to FtsZ, leading to cell lysis and death in susceptible bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialTargets FtsZ protein
Anti-inflammatoryInhibits COX-2 enzyme
AntioxidantScavenges free radicals

Case Study 1: Antibacterial Efficacy

In a study investigating novel antibacterial agents, this compound was tested against various strains of S. aureus. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessing the anti-inflammatory potential of this compound demonstrated a marked reduction in inflammatory markers in patients with chronic inflammatory conditions. The study highlighted its safety profile and reduced gastrointestinal side effects compared to traditional NSAIDs.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a benzamide core linked to a 1,3,4-oxadiazole ring and a methyl(phenyl)sulfamoyl group. The oxadiazole ring enhances π-π stacking interactions and metabolic stability, while the sulfamoyl group enables hydrogen bonding and electrostatic interactions. These features facilitate participation in reactions such as nucleophilic substitution (e.g., at the sulfonamide sulfur) and cyclization. The methanesulfonylphenyl moiety increases hydrophilicity and may influence target binding .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves three stages:

  • Cyclization : Formation of the oxadiazole ring via dehydrative cyclization of a hydrazide intermediate under reflux with agents like POCl₃ .
  • Sulfonation : Introduction of the methanesulfonyl group using methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) .
  • Coupling : Amide bond formation between the oxadiazole intermediate and the sulfamoylbenzoyl chloride using coupling agents like EDC/HOBt . Purification often involves column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon connectivity (e.g., oxadiazole C=N at ~160 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 450.48) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among analogs?

Discrepancies in activity (e.g., antifungal potency) may arise from substituent variations. For example:

  • Methoxyphenyl vs. Fluorophenyl : Methoxy groups enhance antifungal activity (e.g., LMM5 in ) by improving membrane penetration, while electron-withdrawing groups (e.g., -F) may reduce bioavailability .
  • Oxadiazole vs. Thiadiazole : Oxadiazoles exhibit higher metabolic stability than thiadiazoles, impacting in vivo efficacy . Methodological Approach :
  • Compare IC₅₀ values against standardized assays (e.g., Candida albicans MIC).
  • Use X-ray crystallography or molecular docking (e.g., Glide XP) to map binding interactions .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

The Glide XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding motifs to estimate binding affinities. For example:

  • Hydrophobic Pockets : The methanesulfonylphenyl group may occupy lipophilic enzyme pockets (e.g., thioredoxin reductase).
  • Hydrogen Bonds : Sulfamoyl groups form H-bonds with catalytic residues (validated by RMSD <2.26 kcal/mol in docking studies) . Workflow :
  • Prepare ligand and protein structures (PDB: 1TQN for thioredoxin reductase).
  • Run molecular dynamics simulations to assess stability of docked poses .

Q. How can synthetic yields be optimized for scale-up in academic research?

  • Continuous Flow Reactors : Improve temperature control and reduce side reactions during cyclization (e.g., 80% yield vs. 65% in batch) .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Automated Purification : Flash chromatography systems with gradient elution reduce manual handling .

Q. What strategies address poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.5%) or Pluronic F-127 to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or ester groups at the sulfamoyl nitrogen for in situ hydrolysis .
  • Nanoformulation : Encapsulate in liposomes (e.g., PEGylated) to improve bioavailability .

Future Research Directions

  • Investigate in vivo pharmacokinetics using radiolabeled analogs (³H or ¹⁴C).
  • Explore synergistic effects with existing antifungals (e.g., fluconazole) .
  • Develop chiral analogs to assess enantioselective activity .

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